L-Alanyl-L-prolyl-L-seryl-L-asparaginyl-L-leucyl-L-alanyl-L-serine
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Overview
Description
L-Alanyl-L-prolyl-L-seryl-L-asparaginyl-L-leucyl-L-alanyl-L-serine is a synthetic peptide composed of seven amino acids: L-alanine, L-proline, L-serine, L-asparagine, L-leucine, L-alanine, and L-serine. Peptides like this one are essential in various biological processes and have significant applications in scientific research, particularly in the fields of biochemistry, molecular biology, and medicine.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of L-Alanyl-L-prolyl-L-seryl-L-asparaginyl-L-leucyl-L-alanyl-L-serine typically involves solid-phase peptide synthesis (SPPS). This method allows for the sequential addition of amino acids to a growing peptide chain anchored to a solid resin. The process includes the following steps:
Resin Loading: The first amino acid, L-serine, is attached to the resin.
Deprotection: The protecting group on the amino acid is removed to expose the reactive amine group.
Coupling: The next amino acid, L-alanine, is activated and coupled to the growing peptide chain.
Repetition: Steps 2 and 3 are repeated for each subsequent amino acid (L-leucine, L-asparagine, L-serine, L-proline, and L-alanine).
Cleavage: The completed peptide is cleaved from the resin and purified.
Industrial Production Methods
In an industrial setting, the synthesis of this compound can be scaled up using automated peptide synthesizers. These machines automate the SPPS process, allowing for the efficient production of large quantities of the peptide. The use of high-performance liquid chromatography (HPLC) ensures the purity and quality of the final product.
Chemical Reactions Analysis
Types of Reactions
L-Alanyl-L-prolyl-L-seryl-L-asparaginyl-L-leucyl-L-alanyl-L-serine can undergo various chemical reactions, including:
Oxidation: The peptide can be oxidized to form disulfide bonds between cysteine residues if present.
Reduction: Reduction reactions can break disulfide bonds, if any.
Substitution: Amino acid residues within the peptide can be substituted with other amino acids to create analogs.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide or iodine can be used under mild conditions.
Reduction: Dithiothreitol (DTT) or β-mercaptoethanol are common reducing agents.
Substitution: Amino acid derivatives with protecting groups are used in SPPS.
Major Products
The major products of these reactions include modified peptides with altered sequences or structures, which can be used to study structure-function relationships or to develop peptide-based therapeutics.
Scientific Research Applications
L-Alanyl-L-prolyl-L-seryl-L-asparaginyl-L-leucyl-L-alanyl-L-serine has several applications in scientific research:
Biochemistry: Used to study protein-protein interactions and enzyme-substrate relationships.
Molecular Biology: Employed in the investigation of gene expression and signal transduction pathways.
Medicine: Potential therapeutic applications, including the development of peptide-based drugs for various diseases.
Industry: Utilized in the production of peptide-based materials and as a component in biochemical assays.
Mechanism of Action
The mechanism of action of L-Alanyl-L-prolyl-L-seryl-L-asparaginyl-L-leucyl-L-alanyl-L-serine depends on its specific application. In general, peptides can interact with cellular receptors, enzymes, or other proteins to modulate biological processes. The molecular targets and pathways involved vary based on the peptide’s sequence and structure.
Comparison with Similar Compounds
Similar Compounds
L-Alanyl-L-prolyl-L-seryl-L-asparaginyl-L-leucyl-L-alanyl-L-threonine: Similar structure with threonine replacing serine.
L-Alanyl-L-prolyl-L-seryl-L-asparaginyl-L-leucyl-L-alanyl-L-valine: Similar structure with valine replacing serine.
L-Alanyl-L-prolyl-L-seryl-L-asparaginyl-L-leucyl-L-alanyl-L-glycine: Similar structure with glycine replacing serine.
Uniqueness
L-Alanyl-L-prolyl-L-seryl-L-asparaginyl-L-leucyl-L-alanyl-L-serine is unique due to its specific sequence of amino acids, which imparts distinct biochemical properties and potential applications. The presence of serine residues can influence the peptide’s hydrophilicity and reactivity, making it suitable for particular research and therapeutic purposes.
Properties
CAS No. |
719279-08-0 |
---|---|
Molecular Formula |
C27H46N8O11 |
Molecular Weight |
658.7 g/mol |
IUPAC Name |
(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-4-amino-2-[[(2S)-2-[[(2S)-1-[(2S)-2-aminopropanoyl]pyrrolidine-2-carbonyl]amino]-3-hydroxypropanoyl]amino]-4-oxobutanoyl]amino]-4-methylpentanoyl]amino]propanoyl]amino]-3-hydroxypropanoic acid |
InChI |
InChI=1S/C27H46N8O11/c1-12(2)8-15(22(40)30-14(4)21(39)34-18(11-37)27(45)46)31-23(41)16(9-20(29)38)32-24(42)17(10-36)33-25(43)19-6-5-7-35(19)26(44)13(3)28/h12-19,36-37H,5-11,28H2,1-4H3,(H2,29,38)(H,30,40)(H,31,41)(H,32,42)(H,33,43)(H,34,39)(H,45,46)/t13-,14-,15-,16-,17-,18-,19-/m0/s1 |
InChI Key |
CEQNTIJMGWEOCT-LOVVWNRFSA-N |
Isomeric SMILES |
C[C@@H](C(=O)N1CCC[C@H]1C(=O)N[C@@H](CO)C(=O)N[C@@H](CC(=O)N)C(=O)N[C@@H](CC(C)C)C(=O)N[C@@H](C)C(=O)N[C@@H](CO)C(=O)O)N |
Canonical SMILES |
CC(C)CC(C(=O)NC(C)C(=O)NC(CO)C(=O)O)NC(=O)C(CC(=O)N)NC(=O)C(CO)NC(=O)C1CCCN1C(=O)C(C)N |
Origin of Product |
United States |
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